

DPM-1001 In Vivo Experimental Technical Support Center

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Compound of Interest

Compound Name: DPM-1001

Cat. No.: B607195

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Welcome to the technical support center for **DPM-1001** in vivo experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during preclinical studies with **DPM-1001**.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of **DPM-1001**?

A1: **DPM-1001** has a dual mechanism of action. It is a potent, specific, and orally bioavailable non-competitive inhibitor of protein-tyrosine phosphatase 1B (PTP1B).[1][2][3] PTP1B is a negative regulator of both insulin and leptin signaling pathways, making **DPM-1001** a promising candidate for metabolic diseases.[3][4] Additionally, **DPM-1001** is a highly selective copper chelator.[5][6][7] This property is being investigated for the treatment of conditions associated with copper overload, such as Wilson's disease.[8]

Q2: In which animal models has **DPM-1001** been tested?

A2: **DPM-1001** has been evaluated in animal models of diet-induced obesity and in the toxic milk mouse model of Wilson's disease.[1][5][6] In diet-induced obesity models, it has been shown to improve insulin and leptin signaling.[1][3] In the Wilson's disease model, it has demonstrated the ability to lower copper levels in the liver and brain.[5][6][7]

Q3: What are the recommended administration routes for **DPM-1001** in vivo?

A3: **DPM-1001** has been successfully administered in mice via both oral (PO) and intraperitoneal (IP) routes.[1][2][5] The choice of administration route may depend on the specific experimental design and formulation.

Q4: How should **DPM-1001** be formulated for in vivo studies?

A4: **DPM-1001** is a compound with low aqueous solubility. For in vivo administration, it is crucial to prepare a stable and homogenous formulation. Several vehicle options can be considered depending on the administration route. It is recommended to prepare the working solution fresh for each use. If precipitation occurs, gentle heating and/or sonication may aid in dissolution.[1] For specific formulation protocols, please refer to the Experimental Protocols section.

Troubleshooting Guide

Issue 1: Unexpected Animal Toxicity or Adverse Events

- Question: We are observing unexpected adverse events (e.g., weight loss beyond the expected therapeutic effect, lethargy, ruffled fur) in our animal cohort after **DPM-1001** administration. What could be the cause and how can we troubleshoot this?
- Answer:
 - Potential Causes:
 - Vehicle Toxicity: The vehicle used to dissolve **DPM-1001** may be causing toxicity. Some organic solvents can have inherent toxicities, especially with repeated administration.
 - Dose-Related Toxicity: The administered dose of **DPM-1001** might be too high for the specific animal strain, age, or disease model.
 - Compound Instability: The compound may be degrading in the formulation, leading to toxic byproducts.
 - Off-Target Effects: While **DPM-1001** is reported to be specific, off-target effects at higher concentrations cannot be entirely ruled out.
 - Troubleshooting Steps:

- **Vehicle Control Group:** Always include a vehicle-only control group to differentiate between vehicle- and compound-related toxicity.
- **Dose-Response Study:** Conduct a dose-response study to determine the maximum tolerated dose (MTD) in your specific animal model.
- **Formulation Check:** Ensure the formulation is prepared fresh before each administration and visually inspect for any precipitation or changes in appearance.
- **Monitor Animal Health:** Closely monitor the animals for clinical signs of toxicity. Record body weight, food and water intake, and any behavioral changes.
- **Pathological Analysis:** In case of mortality or at the end of the study, consider conducting a histopathological analysis of major organs to identify any signs of toxicity.

Issue 2: Lack of Efficacy or Inconsistent Results

- **Question:** We are not observing the expected therapeutic effect of **DPM-1001** in our in vivo model. What are the potential reasons for this lack of efficacy?
- **Answer:**
 - **Potential Causes:**
 - **Poor Bioavailability:** **DPM-1001** may have low oral bioavailability due to its poor aqueous solubility, leading to insufficient systemic exposure.
 - **Inadequate Dosing:** The dose or frequency of administration may be too low to achieve a therapeutic concentration at the target site.
 - **Formulation Issues:** The compound may be precipitating out of the solution before or after administration, reducing the effective dose.
 - **Metabolic Instability:** **DPM-1001** might be rapidly metabolized in vivo, leading to a short half-life and reduced exposure.
 - **Animal Model Suitability:** The chosen animal model may not be appropriate to evaluate the therapeutic effect of **DPM-1001**.

- Troubleshooting Steps:
 - Optimize Formulation: Experiment with different vehicle compositions to improve the solubility and stability of **DPM-1001**.
 - Pharmacokinetic (PK) Study: Conduct a PK study to determine the plasma concentration of **DPM-1001** over time after administration. This will help to assess its bioavailability and half-life.
 - Dose Escalation Study: If the compound is well-tolerated, consider a dose-escalation study to see if a higher dose leads to the desired therapeutic effect.
 - Confirm Target Engagement: If possible, measure the downstream effects of PTP1B inhibition or copper chelation in your model to confirm that **DPM-1001** is reaching its target and exerting a biological effect.
 - Review the Animal Model: Re-evaluate the suitability of the animal model for the specific therapeutic hypothesis being tested.

Quantitative Data Summary

Parameter	Value	Reference
PTP1B Inhibition (IC50)	100 nM	[1][2]
In Vivo Dosing (Diet-Induced Obesity)	5 mg/kg, once daily (oral or IP) for 50 days	[1][2]
In Vivo Dosing (Wilson's Disease Model)	5 mg/kg (IP) for 2 weeks	[5]

Experimental Protocols

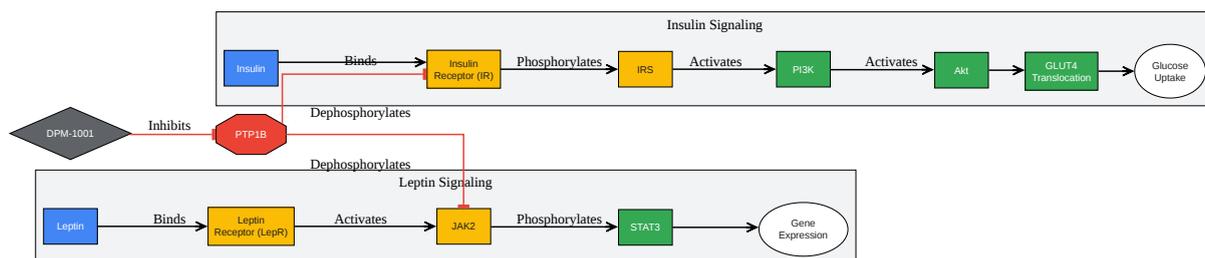
Protocol 1: Preparation of **DPM-1001** Formulation for Oral Administration in Mice

This protocol is a general guideline and may require optimization based on your specific experimental needs.

- Materials:

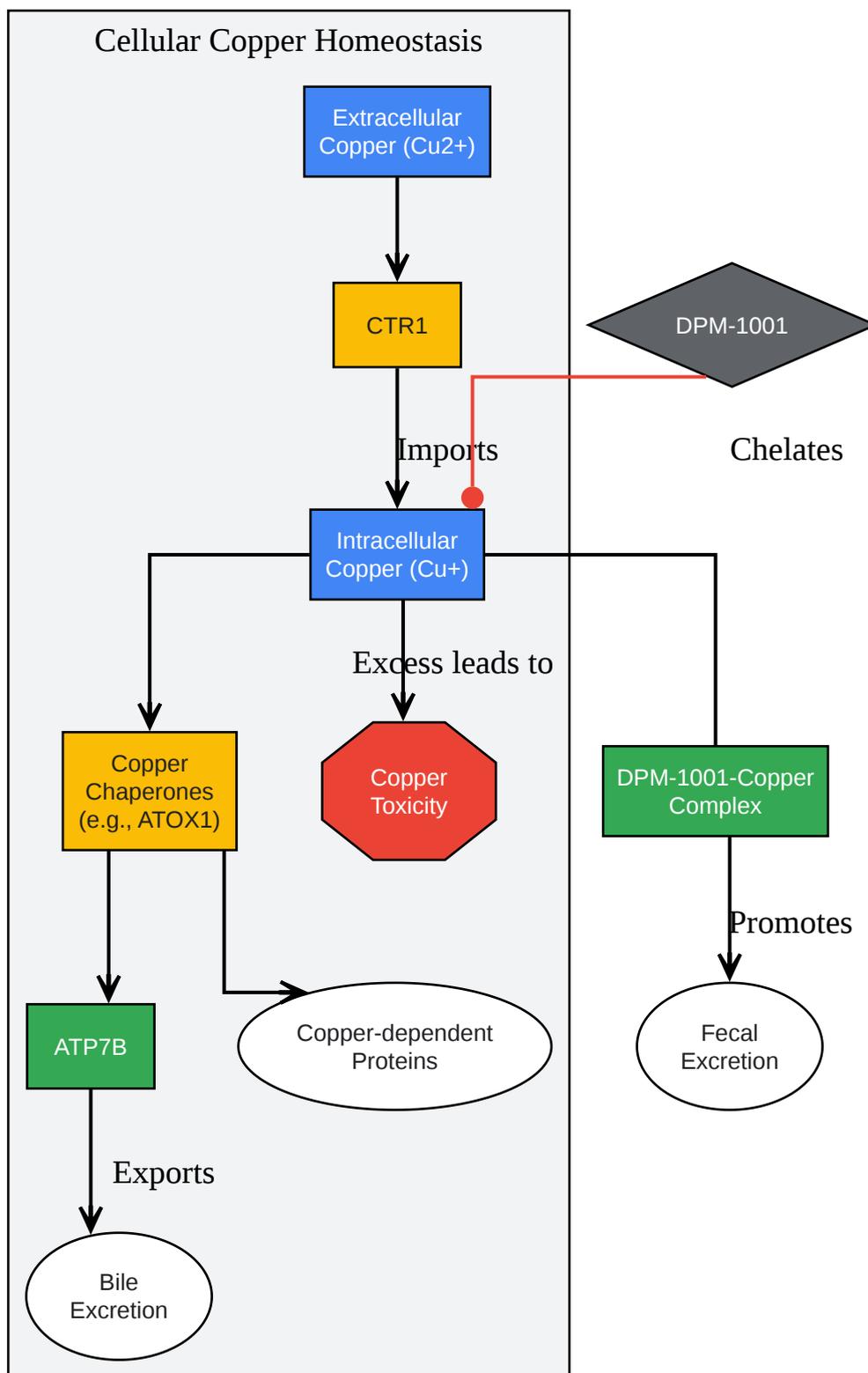
- **DPM-1001**
- Dimethyl sulfoxide (DMSO)
- PEG300
- Tween-80
- Saline (0.9% NaCl)
- Procedure:
 - Prepare a stock solution of **DPM-1001** in DMSO (e.g., 50 mg/mL).
 - For a 1 mL working solution, take 100 μ L of the DMSO stock solution.
 - Add 400 μ L of PEG300 and mix thoroughly.
 - Add 50 μ L of Tween-80 and mix until the solution is clear.
 - Add 450 μ L of saline to reach the final volume of 1 mL and mix well.
 - The final concentration of this working solution will be 5 mg/mL. The final vehicle composition will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
 - Administer the formulation to mice via oral gavage at the desired dosage (e.g., for a 5 mg/kg dose in a 25g mouse, administer 25 μ L of the 5 mg/mL solution).
 - Note: This formulation should be prepared fresh daily. Visually inspect for any signs of precipitation before administration.^[1]

Signaling Pathways and Experimental Workflows



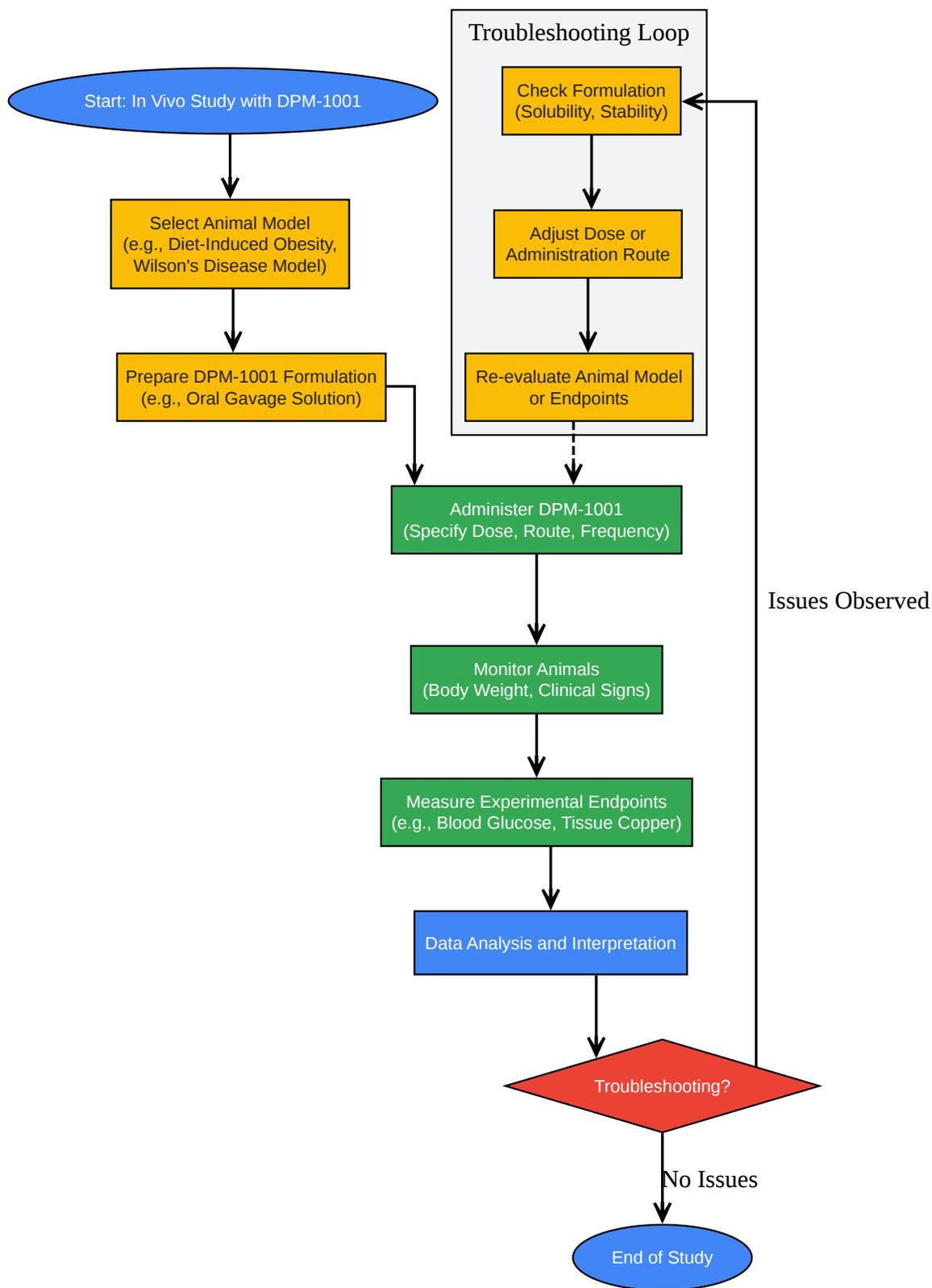
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Caption: **DPM-1001** inhibits PTP1B, enhancing insulin and leptin signaling.



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Caption: **DPM-1001** chelates excess intracellular copper, promoting its excretion.



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Caption: A logical workflow for conducting in vivo experiments with **DPM-1001**.

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